2H-cyclopropa[e][1,3]benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
702667-05-8 |
|---|---|
Molecular Formula |
C8H5NS |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2H-cyclopropa[e][1,3]benzothiazole |
InChI |
InChI=1S/C8H5NS/c1-2-7-8(9-4-10-7)6-3-5(1)6/h1-3H,4H2 |
InChI Key |
XMNKNGXPAJMGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=C3C2=C3)S1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Cyclopropa E 1 2 Benzothiazole and Analogous Fused Systems
De Novo Synthetic Routes to the Core Scaffold
The creation of the 2H-cyclopropa[e][1,3]benzothiazole scaffold necessitates a two-pronged synthetic approach: the formation of the benzothiazole (B30560) core and the subsequent or concurrent annulation of a cyclopropane (B1198618) ring. This section outlines established and potential methodologies for achieving these distinct yet interconnected synthetic goals.
Cyclization Reactions for Benzothiazole Ring Formation
The synthesis of the benzothiazole ring system is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. indexcopernicus.com These methods typically involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) ring.
One of the most direct and widely used methods for constructing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various electrophilic partners. researchgate.netresearchgate.net This approach is versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring.
The reaction of 2-aminothiophenol (B119425) with aldehydes, for instance, proceeds via an initial nucleophilic attack of the amino group on the carbonyl carbon, forming a Schiff base intermediate. ekb.eg Subsequent intramolecular cyclization and oxidation, often by air, yields the final benzothiazole product. ekb.eg This method has been shown to be effective with a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic ones. mdpi.com
Similarly, condensation with carboxylic acids, acyl chlorides, or nitriles can also be employed to generate 2-substituted benzothiazoles. researchgate.netresearchgate.net The use of Brønsted acids, such as p-toluenesulfonic acid (TsOH·H₂O), can catalyze the cyclization of 2-aminothiophenols with β-diketones under mild, solvent-free conditions, offering an environmentally friendly route to these heterocyclic systems. organic-chemistry.org Research has demonstrated that this method tolerates a range of substituents on the benzene ring of the 2-aminothiophenol, including methyl, chloro, nitro, and methoxy (B1213986) groups. organic-chemistry.org
A plausible mechanism for the formation of benzothiazoles from 2-aminothiophenol and benzaldehyde (B42025) involves the initial nucleophilic attack of the amino group on the carbonyl, leading to an intermediate which then cyclizes. ekb.eg The final step is an oxidation to furnish the aromatic benzothiazole ring. ekb.eg
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenol and Benzaldehydes | Microwave irradiation | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminothiophenol and Benzaldehyde | NH₄Cl, Methanol-water, Room Temp | Benzothiazole | mdpi.com |
| 2-Aminothiophenols and β-Diketones | p-Toluene sulfonic acid, Solvent-free, Room Temp | 2-Substituted benzothiazoles | organic-chemistry.org |
| 2-Aminothiophenol and Benzonitriles | Copper catalysts | 2-Substituted benzothiazoles | ekb.eg |
An alternative strategy for benzothiazole synthesis involves the intramolecular oxidative cyclization of suitable precursors. A notable example is the iodine-mediated oxidative cyclization of 2-(styrylthio)anilines. organic-chemistry.org This metal-free approach utilizes molecular iodine as both an electrophile and an oxidant to efficiently convert the starting material into 2-substituted benzothiazoles. organic-chemistry.org
The proposed mechanism involves the activation of the substrate by iodine, followed by a nucleophilic addition, elimination of hydrogen iodide, and isomerization of the olefin. organic-chemistry.org This method has been shown to be tolerant of various substituents on the aromatic rings, including methyl, methoxy, nitro, and chloro groups, providing moderate to high yields of the desired products. organic-chemistry.org
Another approach involves the oxidative cyclization of β-ketothioamides. publish.csiro.auresearchgate.net This method can lead to a diversity of benzothiazole derivatives. The reaction is thought to proceed through deprotonation of the β-ketothioamide, followed by reaction with iodine to form an intermediate that undergoes dearomatization via intramolecular nucleophilic substitution. publish.csiro.au Subsequent aromatization and tautomerization lead to the final benzothiazole product. publish.csiro.au
| Precursor | Reagent/Conditions | Key Feature | Reference |
|---|---|---|---|
| 2-(Styrylthio)anilines | Iodine, 1,2-dichloroethane, 80°C | Metal-free protocol | organic-chemistry.org |
| β-Ketothioamides | Iodine, K₂CO₃ | Diversity-oriented synthesis | publish.csiro.auresearchgate.net |
| Thiobenzanilides | Visible light, Riboflavin, K₂S₂O₈ | Transition-metal-free | organic-chemistry.org |
However, a known challenge with the Jacobson cyclization of certain substituted thiobenzanilides, such as 3-fluoro-thiobenzanilides, is the formation of mixtures of regioisomers. nih.gov To overcome this, modifications to the general process have been developed to allow for the synthesis of pure samples of the target compounds. nih.gov One such strategy involves the use of a bromo substituent ortho to the anilido nitrogen, which directs the cyclization via a benzyne (B1209423) intermediate, leading to a regiospecific synthesis. researchgate.netresearchgate.net
Strategies for Cyclopropane Ring Annulation
The introduction of a strained cyclopropane ring fused to an aromatic system presents a significant synthetic challenge. The high ring strain of cyclopropanes necessitates the use of highly reactive species for their formation. wikipedia.org
A primary method for the formation of cyclopropane rings is the reaction of an alkene with a carbene or a carbenoid. wikipedia.org Carbenes are neutral species with a divalent carbon atom and are highly reactive. libretexts.org They can be generated from various precursors, such as diazo compounds or dihaloalkanes. wikipedia.orglibretexts.org
The addition of a carbene to a double bond is a cheletropic reaction and is typically stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. wikipedia.orglibretexts.org For the synthesis of a this compound system, this would conceptually involve the reaction of a carbene with the 4,5-double bond of the benzothiazole ring. However, the aromaticity of the benzene ring makes it less reactive towards cyclopropanation than a simple alkene. masterorganicchemistry.com
Despite this, cyclopropanation of benzene rings is possible, often through the use of highly reactive carbenes or through metal-catalyzed processes. masterorganicchemistry.comnih.gov For instance, α-oxo gold carbenes, generated oxidatively, have been shown to cyclopropanate benzene rings in a Buchner-type reaction. nih.gov This reaction leads to a norcaradiene intermediate, which can then undergo an electrocyclic ring-opening. nih.gov
Another approach involves intramolecular cyclopropanation. For example, the synthesis of cyclopropane-fused lactams has been achieved from unsaturated amines via the formation of an α-diazo amide followed by intramolecular cyclopropanation. nih.gov This strategy could potentially be adapted to a benzothiazole system bearing a suitable tethered diazo group.
| Method | Reagents | Key Intermediate | Reference |
|---|---|---|---|
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Iodomethylzinc iodide (carbenoid) | wikipedia.org |
| Reaction with Diazo Compounds | Diazomethane, light/heat | Carbene | wikipedia.orgmasterorganicchemistry.com |
| Reaction with Dihalocarbenes | Chloroform, Strong base | Dichlorocarbene | wikipedia.org |
| Gold-Catalyzed Buchner Reaction | Propargyl benzyl (B1604629) ethers, Gold catalyst | α-Oxo gold carbene | nih.gov |
Strain-Mediated Ring-Closing Reactions
Ring-closing reactions that are driven by the release of strain in a precursor molecule are a powerful tool for the formation of complex cyclic systems. In the context of synthesizing cyclopropa-fused heterocycles, this often involves the intramolecular cyclization of a suitably functionalized substrate where the formation of the three-membered ring is thermodynamically or kinetically favored.
One analogous approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to generate conformationally restricted aza[3.1.0]bicycles. researchgate.net While not a direct synthesis of a cyclopropa-fused benzothiazole, this method demonstrates the principle of using a pre-existing strained ring to facilitate the formation of a new fused ring system. The high degree of substitution in the resulting aza[3.1.0]bicycles is achieved with excellent yields under basic conditions. researchgate.net
Another relevant strategy is the intramolecular cyclopropanation of allyl α-diazoacetate derivatives. This has been achieved with high stereocontrol using engineered myoglobin-based catalysts, leading to cyclopropane-fused γ-lactones. rochester.edu This biocatalytic approach highlights the potential for enzymatic methods in constructing such strained systems, offering a green and efficient alternative to traditional chemical catalysts. The reaction proceeds with high yields and enantiomeric excess, and the resulting fused lactones are versatile intermediates for further synthetic elaboration. rochester.edu
While direct examples of strain-mediated ring closure to form 2H-cyclopropa[e] nih.govnih.govbenzothiazole are not prevalent in the literature, these analogous systems provide a conceptual framework for its potential synthesis. A hypothetical pathway could involve a precursor with a strained double bond or another reactive group positioned to undergo an intramolecular cyclization to form the fused cyclopropane ring.
Advanced Catalytic Approaches in Synthesis
Modern catalytic methods offer unparalleled efficiency and selectivity in the construction of complex molecular architectures. For the synthesis of strained fused systems like 2H-cyclopropa[e] nih.govnih.govbenzothiazole, metal-catalyzed and photoredox-catalyzed reactions are of particular importance.
Metal-Catalyzed Coupling and Cyclization Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H functionalization has opened new avenues for the construction of complex molecules. In the context of forming cyclopropa-fused systems, palladium-catalyzed annulation reactions represent a powerful strategy. For instance, palladium-catalyzed annulation of conjugate acceptors with allenyl boronic esters has been shown to produce substituted cyclopentenes with high diastereoselectivity. nih.gov While this leads to a five-membered ring, the underlying principle of palladium-catalyzed C-C bond formation is applicable.
A more direct analogy is the palladium-catalyzed intramolecular cyclopropanation of alkenes using unstabilized allylic tosylhydrazones. This method provides an efficient route to bicyclo[3.1.0]hexane systems with an exocyclic double bond. capes.gov.br The reaction proceeds diastereoselectively, laying the groundwork for the synthesis of more intricate polycyclic motifs.
Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of benzoxepins from salicylaldehydes and vinylcyclopropanes. nih.gov This reaction involves the ring-opening of the vinylcyclopropane, demonstrating the ability of palladium catalysts to manipulate strained rings.
| Catalyst System | Substrates | Product | Yield | Reference |
| Pd(dba)2, P(o-tol)3 | Conjugate acceptors, Allenyl boronic ester | Substituted cyclopentenes | High | nih.gov |
| Pd(OAc)2, Xantphos | Alkenes, Allylic tosylhydrazones | Bicyclo[3.1.0]hexane system | Good | capes.gov.br |
| [Pd(allyl)Cl]2, Chiral Ligand | Salicylaldehydes, Vinylcyclopropanes | Benzoxepins | Up to 99% | nih.gov |
Copper catalysis offers a cost-effective and versatile alternative to palladium for various organic transformations, including cyclopropanations. Copper-catalyzed intramolecular cyclopropanation of distal olefinic acetates has been reported to produce cyclopropane-fused γ-lactones and lactams with high diastereoselectivity. nih.gov This method is advantageous as it avoids the use of pre-functionalized diazo compounds. nih.gov
In a similar vein, copper-catalyzed enantioselective cyclopropanation of internal olefins with diazomalonates has been achieved. researchgate.net This process furnishes chiral 1,1-cyclopropane diesters in good yields and with excellent enantioselectivity. The use of chiral bisoxazoline ligands is crucial for the stereochemical outcome.
Intermolecular cyclopropanation of heterocycles like benzofurans and indoles has also been accomplished using a copper(II) catalyst with aryl diazoacetates. nih.gov This dearomative cyclopropanation provides direct access to cyclopropane-fused heterocyclic systems.
| Catalyst System | Substrates | Product | Yield | Reference |
| CuBr2 | Distal olefinic acetate | Cyclopropane-fused γ-lactones/lactams | Good | nih.gov |
| Chiral bisoxazoline-Cu(I) complex | Internal olefins, Diazomalonates | Chiral 1,1-cyclopropane diesters | Up to 95% | researchgate.net |
| Cu(II)hfacac2 | Benzofurans/Indoles, Aryl diazoacetates | Cyclopropane-fused heterocycles | Moderate to Good | nih.gov |
Iridium-catalyzed C-H borylation is a powerful method for the regioselective functionalization of aromatic and heterocyclic compounds. The resulting boronate esters are versatile intermediates that can be further elaborated into a variety of functional groups. This strategy can be envisioned for the synthesis of 2H-cyclopropa[e] nih.govnih.govbenzothiazole by first installing a boronate ester onto the benzothiazole core, which can then be converted to a group suitable for cyclopropanation.
For example, iridium-catalyzed C-H borylation of cyclopropanes has been demonstrated to occur selectively at the methylene (B1212753) C-H bonds, yielding cyclopropylboronate esters with high diastereoselectivity. organic-chemistry.org These esters can then undergo cross-coupling reactions. While this is functionalization of a pre-existing cyclopropane, it highlights the synergy between iridium catalysis and strained rings.
More relevant to the synthesis of the target molecule, iridium-catalyzed borylation of phenols, benzyl alcohols, and anilines has been shown to proceed with high para-selectivity, directed by ion-pair electrostatic interactions. nih.gov A similar strategy could potentially be applied to a substituted aminothiophenol precursor before the formation of the thiazole ring. Iridium-catalyzed borylation of secondary benzylic C-H bonds directed by a hydrosilane has also been reported, providing access to secondary benzylboronate esters. nih.gov
| Catalyst System | Substrates | Product | Selectivity | Reference |
| [Ir(COD)OMe]2, 2,9-Me2phenanthroline | Cyclopropanes | Cyclopropylboronate esters | High diastereoselectivity | organic-chemistry.org |
| Bipyridine-ligated Ir boryl catalysts | Phenol (B47542)/Aniline derivatives | Para-borylated products | High para-selectivity | nih.gov |
| [Ir(COD)OMe]2, 3,4,7,8-tetramethyl-1,10-phenanthroline | Hydrosilyl-substituted substrates | Secondary benzylboronate esters | High regioselectivity | nih.gov |
Visible light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations, including the formation of strained rings. The generation of radical intermediates under photoredox conditions can enable unique cyclization pathways.
An enantioselective dearomative [3+2] cycloaddition of benzothiazoles with cyclopropane-1,1-dicarboxylates has been developed. nih.gov This reaction, catalyzed by a magnesium Lewis acid in conjunction with a chiral ligand, furnishes hydropyrrolo[2,1-b]thiazole derivatives in excellent yields and enantioselectivities. nih.gov Although this does not form a cyclopropa-fused system, it demonstrates a dearomatization strategy on the benzothiazole ring.
More directly, photoredox-catalyzed arylative radical cascades have been employed for the synthesis of functionalized pyrazolones from N'-arylidene-N-acryloylhydrazides and diaryliodonium reagents. rsc.org The reaction proceeds through a radical cyclization mechanism. A similar radical-based approach could potentially be designed for the intramolecular cyclopropanation of a suitably substituted benzothiazole derivative.
Organocatalytic and Metal-Free Strategies
The development of synthetic methods that avoid the use of heavy metals is a significant focus in contemporary organic chemistry, driven by the need for more sustainable and cost-effective processes. Organocatalysis and the use of metal-free reagents have emerged as powerful tools for the construction of complex molecular architectures.
Iodine-Promoted Transformations
Molecular iodine has been established as a versatile and mild reagent for promoting the synthesis of various fused heterocycles, including tricyclic systems. It can act as both an electrophile and an oxidant, facilitating cyclization reactions under metal-free conditions. acs.orgnih.gov For instance, iodine can mediate the oxidative cyclization of 2-aminoheteroarenes with isothiocyanates to form heteroarene-fused rsc.orgnih.govrsc.orgthiadiazoles. acs.org This type of transformation involves a selective C-N bond formation followed by an intramolecular oxidative N-S bond formation. acs.org
Another key application of iodine is in promoting C-H bond amination reactions to construct fused tricyclic heteroarenes. nih.gov This approach allows for the formation of a new C-N bond in the final step of the synthesis, leading to complex scaffolds like benzo rsc.orgnih.govimidazo[2,1-c] rsc.orgnih.govrsc.orgtriazoles. nih.gov The reaction is tolerant of a wide array of functional groups, making it a valuable tool for late-stage functionalization. nih.gov In some cases, iodine is used to promote a sequence of C(sp3)-H oxidation and cyclization, for example, in the reaction of aryl methyl ketones with 2-(2-aminophenyl)quinazolin-4(3H)-ones to yield complex quinazolinone derivatives. rsc.org
Table 1: Examples of Iodine-Promoted Synthesis of Fused Heterocycles
| Starting Materials | Product | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Aminoheteroarenes, Isothiocyanates | Heteroarene-fused rsc.orgnih.govrsc.orgthiadiazoles | I₂, K₂CO₃, DMF, 100 °C | Good to excellent | acs.org |
| 4-(2-aminophenyl)-4H-1,2,4-triazol-1-ium species | Benzo rsc.orgnih.govimidazo[2,1-c] rsc.orgnih.govrsc.orgtriazoles | I₂, DBU, DMSO | >65% (2 steps) | nih.gov |
| Aryl methyl ketones, 2-(2-aminophenyl)quinazolin-4(3H)-ones | 6-Aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-ones | I₂, DMSO, 120 °C | 62-93% | rsc.org |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient in building molecular complexity. rsc.orgscilit.com They are a cornerstone of diversity-oriented synthesis and have been extensively used to create libraries of heterocyclic compounds. nih.gov The power of MCRs lies in their ability to generate complex, polycyclic structures in a step- and atom-economical fashion. rsc.orgrsc.org
For the synthesis of fused N-heterocycles, MCRs provide a rapid entry to diverse scaffolds. researchgate.net For example, the Groebke–Blackburn–Bienaymé reaction, a well-known MCR, has been employed for the catalyst- and solvent-free synthesis of 3-aminoimidazo[1,2-a]pyridines and has been extended to the synthesis of sulfur- and nitrogen-containing imidazo-fused benzothiazoles. researchgate.net Similarly, one-pot, four-component reactions have been developed to produce bicyclic pyranopyrimidine systems. rsc.org The sequencing of MCRs with subsequent cyclization reactions is a particularly powerful strategy for accessing diverse and complex heterocyclic frameworks. nih.gov
Table 2: Examples of MCRs for Fused Heterocycle Synthesis
| Reaction Type | Reactants | Product Scaffold | Key Features | Reference |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide, 2-Aminopyridine analogue | Imidazo[1,2-a]pyridines | Catalyst- and solvent-free | researchgate.net |
| One-pot four-component | Malononitrile, Aryl aldehyde, CCl₄, Acetophenone | Bicyclic pyranopyrimidines | Catalyst-mediated, room temperature | rsc.org |
| Ugi-Smiles Coupling | Electron-deficient phenol, Aldehyde, Amine, Isocyanide | Fused pyrimidines | Post-condensation cyclization | nih.gov |
"Mild Thiolation" and Dehydration Strategies
The formation of the thiazole ring in fused systems often involves the reaction of an aminothiol (B82208) with a suitable electrophile, followed by cyclization and dehydration. thieme-connect.de Strategies that achieve this under mild conditions are highly sought after. "Mild thiolation" can refer to the introduction of the sulfur functionality using gentle reagents and conditions. The subsequent cyclization and dehydration is a critical step in forming the aromatic thiazole ring. youtube.com
The dehydration of the intermediate, often a 2,3-dihydrobenzothiazole, is typically an oxidative process. thieme-connect.de While classical methods might use harsh oxidants, milder, metal-free approaches are now favored. For instance, air in combination with a solvent like DMSO can serve as the oxidant system for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes, proceeding without the need for a catalyst. organic-chemistry.org The conversion of an alcohol to an alkene via dehydration is a fundamental transformation in organic synthesis, and in the context of heterocycle formation, it is often the final step that leads to the stable aromatic system. au.dk The activation of the hydroxyl group to a better leaving group, followed by elimination, is the typical pathway. au.dk
Principles of Green Chemistry in Synthetic Design
The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
Development of Environmentally Benign Reaction Conditions (e.g., Aqueous or Solvent-Free Media)
The use of water as a solvent in organic synthesis is highly attractive from a green chemistry perspective. mdpi.com Several methods for the synthesis of benzothiazole analogues and other fused heterocycles have been developed in aqueous media. For example, the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides has been achieved in water using a recyclable heterogeneous catalyst. mdpi.com This approach not only simplifies product purification but also allows for the recycling of the aqueous mother liquor. mdpi.com
Solvent-free reactions, often conducted under microwave irradiation or by grinding, represent another key green chemistry strategy. nih.gov The condensation of 2-aminothiophenol with various fatty acids to produce 2-substituted benzothiazoles can be achieved under solvent-free microwave conditions, offering a rapid and efficient protocol. nih.gov Similarly, the synthesis of 2-arylbenzothiazoles can be performed by condensing 2-aminothiophenol and aromatic aldehydes in an ionic liquid under solvent- and catalyst-free microwave-accelerated conditions. organic-chemistry.org
Utilization of Recyclable Catalyst Systems
The development of recyclable catalysts is crucial for sustainable chemical manufacturing. Heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, are particularly advantageous. nih.gov For the synthesis of fused thiazoles and their analogues, various recyclable catalytic systems have been reported.
For instance, a chitosan-based nanocomposite hydrogel has been developed as a high-performance, recyclable heterogeneous catalyst for the green synthesis of 1,2,3-triazoles via a multi-component reaction in water. nih.gov In the realm of organocatalysis, lipophilic tags have been appended to catalysts, allowing for their recovery and reuse. A lipophilic cinchona squaramide organocatalyst was synthesized and used for Michael additions, with the catalyst being easily recycled by solvent precipitation. beilstein-journals.org Furthermore, heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine (B1677752) have been used for the synthesis of benzo[d]isothiazol-3(2H)-ones in water, demonstrating good recyclability. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2H-cyclopropa[e] rsc.orgscilit.combenzothiazole |
| Benzo[d]isothiazol-3(2H)-one |
| Benzo rsc.orgnih.govimidazo[2,1-c] rsc.orgnih.govrsc.orgtriazole |
| 6-Aroyl-5,6-dihydro-8H-quinazolino[4,3-b]quinazolin-8-one |
| 2-Aroylbenzothiazole |
| 3-Aminoimidazo[1,2-a]pyridine |
| Imidazo-fused benzothiazole |
| Bicyclic pyranopyrimidine |
| Fused pyrimidine (B1678525) |
| Fused imidazole |
| 2,3-Dihydrobenzothiazole |
| 2-Arylbenzothiazole |
| 1,2,3-Triazole |
| Cinchona squaramide |
| Tetra-substituted sulfonated cobalt phthalocyanine |
| 2-Aminothiophenol |
| Isothiocyanate |
| 2-Aminoheteroarene |
| 4-(2-Aminophenyl)-4H-1,2,4-triazol-1-ium |
| Aryl methyl ketone |
| 2-(2-Aminophenyl)quinazolin-4(3H)-one |
| Acetophenone |
| Aldehyde |
| Isocyanide |
| 2-Aminopyridine |
| Malononitrile |
| Carbon tetrachloride |
| Electron-deficient phenol |
| Lactol |
| Amine |
| Boronic acid |
| 2-Mercaptobenzamide |
| Fatty acid |
| Aromatic aldehyde |
| Ionic liquid |
| Chitosan |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| DMSO (Dimethyl sulfoxide) |
| K₂CO₃ (Potassium carbonate) |
Chemical Reactivity and Mechanistic Pathways of 2h Cyclopropa E 1 2 Benzothiazole
Aromaticity and Stability Considerations in Fused Ring Systems
The 2H-cyclopropa[e] nih.govbibliomed.orgbenzothiazole (B30560) molecule incorporates two distinct ring systems with opposing characteristics: the aromatic and relatively stable benzothiazole unit, and the highly strained, non-aromatic cyclopropane (B1198618) ring.
The benzothiazole portion of the molecule is an aromatic heterocyclic compound, analogous to naphthalene, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. bibliomed.orgwikipedia.orgnucleos.com This aromaticity confers significant stability to the benzothiazole core. bibliomed.orgchemeurope.com The fusion of a cyclopropane ring to the benzenoid part of the benzothiazole system, as seen in cyclopropabenzenes, introduces substantial ring strain. acs.org This strain, arising from the compressed bond angles of the three-membered ring, is a major source of instability and a driving force for reactivity. bohrium.com
Reactivity Profile of the Cyclopropane Ring
The cyclopropane ring is known for its unique reactivity, which is a direct consequence of its significant ring strain. bohrium.com This strain can be relieved through ring-opening reactions, making cyclopropanes behave somewhat like alkenes in their chemical reactivity.
The high degree of strain in the cyclopropane ring of 2H-cyclopropa[e] nih.govbibliomed.orgbenzothiazole would make it susceptible to ring-opening reactions under various conditions. These reactions are driven by the release of the strain energy stored in the three-membered ring.
Electrophilic Addition: Similar to alkenes, the cyclopropane ring can be attacked by electrophiles. For instance, reaction with acids like HBr would likely lead to the cleavage of a C-C bond in the cyclopropane ring, followed by the addition of a proton and a bromide ion to the resulting termini.
Catalytic Hydrogenation: The cyclopropane ring can be opened by catalytic hydrogenation, typically under more forcing conditions than those required for an alkene. This would result in the formation of a methyl-substituted benzothiazole derivative.
Radical Reactions: Radical-induced ring opening is another plausible pathway, where a radical species would attack one of the cyclopropyl (B3062369) carbons, leading to a ring-opened radical intermediate that could then undergo further reactions.
Table 1: Representative Strain-Induced Ring-Opening Reactions of Cyclopropanes
| Reactant(s) | Conditions | Product Type |
|---|---|---|
| HBr | - | 1,3-Addition Product |
| H₂/Ni | Heat, Pressure | Hydrogenated (Ring-Opened) Product |
| R• (Radical) | Initiation | Ring-Opened Radical Adduct |
This table presents general reactivity patterns for cyclopropane rings and serves as a theoretical model for 2H-cyclopropa[e] nih.govbibliomed.orgbenzothiazole.
Cyclopropanes can participate in various pericyclic reactions, including cycloadditions and rearrangements, often driven by the relief of ring strain.
[σ² + π²] Cycloadditions: The C-C bonds of the cyclopropane ring have significant p-character and can react with activated π-systems in a formal cycloaddition manner.
Vinylcyclopropane Rearrangement: If a vinyl group were attached to the cyclopropane ring, a well-known thermal rearrangement to a cyclopentene (B43876) derivative could be anticipated. In the context of the fused system, this would lead to a more complex tricyclic structure. The Cope rearrangement of divinylcyclopropanes, which produces a seven-membered ring, is another potential, though complex, reaction pathway if appropriate substituents are present. rsc.org
Formal [2+1] Cycloaddition: The dearomative addition of sulfur ylides to activated N-heteroarenes can lead to cyclopropane-fused heterocycles. rsc.org This suggests that a retro-reaction, the opening of the cyclopropane ring by a suitable reagent, is a plausible pathway.
The participation of the 2H-cyclopropa[e] nih.govbibliomed.orgbenzothiazole in such reactions would likely involve the cyclopropane part of the molecule acting as the reactive component, leading to the formation of larger, more complex heterocyclic systems.
Reactivity of the Benzothiazole Heterocycle
The benzothiazole ring system has a well-defined reactivity pattern, influenced by the electron-withdrawing nature of the thiazole ring and the aromaticity of the benzene ring. wikipedia.orgchemeurope.com
The benzenoid ring of benzothiazole can undergo electrophilic aromatic substitution. Due to the electron-withdrawing effect of the fused thiazole ring, the benzene ring is deactivated towards electrophilic attack compared to benzene itself. The substitution pattern is influenced by the nature of the electrophile and the reaction conditions. Studies on the bromination of aminobenzothiazoles have provided insights into the positions susceptible to electrophilic attack. rsc.orgrsc.org
Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring is also possible, particularly if there are strong electron-withdrawing groups on the benzenoid ring or if a good leaving group is present. The electron-deficient nature of the benzothiazole system facilitates attack by nucleophiles.
Recent advances in organic synthesis have highlighted the C-H functionalization of benzothiazoles as a powerful tool for creating derivatives. researchgate.netacs.org
C2-H Functionalization: The most reactive site for deprotonation and subsequent functionalization on the benzothiazole core is the C2 position (the carbon atom between the nitrogen and sulfur atoms). researchgate.netacs.org In the case of 2H-cyclopropa[e] nih.govbibliomed.orgbenzothiazole, this position is part of the cyclopropane ring, and thus its reactivity would be dominated by the strain of the three-membered ring rather than typical C-H activation at an sp² carbon.
Functionalization of the Benzenoid Ring: Directed C-H functionalization of the benzene part of the benzothiazole ring has also been achieved. For example, in 2-arylbenzothiazoles, rhodium catalysts can direct the functionalization to the ortho-position of the 2-aryl group. nih.gov For the parent benzothiazole system, regioselective functionalization at the C4, C5, C6, and C7 positions can be achieved through methods like iridium-catalyzed borylation. nih.govacs.org The specific regioselectivity depends on the directing group and the catalytic system used. For instance, carboxylate-assisted C-H activation often shows a preference for the C4 position. nih.govacs.org
Table 2: Representative C-H Functionalization Reactions of Benzothiazole Derivatives
| Position | Reagent/Catalyst | Reaction Type | Reference |
|---|---|---|---|
| C2 | Triphenylphosphine, then Nu⁻ | Nucleophilic Addition | researchgate.net, acs.org |
| C4 | Ir-catalyst, B₂pin₂ | Borylation | nih.gov, acs.org |
| C4 | Ru-catalyst, Bromoarene | Arylation | nih.gov, acs.org |
| C5 | Various | (Underexplored) | nih.gov |
This table presents known reactivity patterns for the benzothiazole ring system, which can serve as a predictive model for the potential reactivity of the benzenoid part of 2H-cyclopropa[e] nih.govbibliomed.orgbenzothiazole.
Directed and Regioselective C-H Functionalization
Site Selectivity at C2, C4, C5, C6, and C7 Positions
For the parent benzothiazole system, the C2 position is the most activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen and sulfur atoms. Electrophilic aromatic substitution typically occurs on the benzene ring, with the positions of attack (C4, C5, C6, C7) being influenced by the directing effects of the fused thiazole ring and any existing substituents. The precise regioselectivity would be determined by the specific reaction conditions and the nature of the electrophile.
Reactivity at the Nitrogen and Sulfur Heteroatoms
The nitrogen atom in the benzothiazole ring possesses a lone pair of electrons and can act as a nucleophile or a base, participating in reactions such as alkylation and salt formation. The sulfur atom is generally less reactive but can be oxidized under specific conditions to form sulfoxides or sulfones, which would significantly alter the electronic properties and reactivity of the entire molecule.
Tautomeric Equilibria and Their Influence on Chemical Reactivity
While not directly applicable to 2H-cyclopropa[e] rsc.orgacs.orgbenzothiazole without specific data, related benzothiazole derivatives can exhibit tautomerism.
Thione-Thiol Tautomerism and Thermodynamic Stability
In 2-mercaptobenzothiazole (B37678), a well-studied derivative, thione-thiol tautomerism is a key feature. The equilibrium between the thione (C=S) and thiol (S-H) forms is influenced by factors such as solvent polarity and temperature. This tautomerism plays a crucial role in its chemical reactivity, as the two forms exhibit different nucleophilic and electrophilic properties. The thermodynamic stability of each tautomer dictates its relative population under equilibrium conditions.
Radical Chemistry and Electron Transfer Processes in Transformation Pathways
The benzothiazole core can participate in radical reactions. Studies on benzothiazoline (B1199338) derivatives have shown they can act as radical transfer reagents under photoirradiation, enabling hydroalkylation and hydroacylation of alkenes. rsc.org The formation of radical anions of azobis(benzothiazole) has also been investigated, highlighting the ability of the benzothiazole moiety to stabilize radical species. acs.org Furthermore, the atmospheric oxidation of 2-hydroxy-benzothiazole initiated by hydroxyl radicals proceeds through hydrogen abstraction and subsequent C-S bond rupture, forming an S-centered radical intermediate. acs.org The reaction of 1,2,3-benzothiadiazole (B1199882) with aryl radicals is known to produce diarylsulfides and other sulfur-containing aromatic compounds. rsc.org
It is important to reiterate that the information presented above is based on the general reactivity of the benzothiazole system and its derivatives. Without specific experimental or computational data for "2H-cyclopropa[e] rsc.orgacs.orgbenzothiazole," any discussion of its chemical behavior remains speculative. The fusion of a cyclopropane ring would introduce significant ring strain and alter the electronic and steric properties of the molecule, leading to potentially unique and unpredictable reactivity patterns that cannot be extrapolated from the parent benzothiazole system alone.
Advanced Spectroscopic Characterization for Structural and Electronic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 2H-cyclopropa[e] rsc.orgresearchgate.netbenzothiazole (B30560). The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the molecule.
¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the aromatic ring and those on the strained cyclopropane (B1198618) ring. The aromatic protons would typically appear in the downfield region (approx. 7.0-8.5 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships to adjacent protons. The protons on the cyclopropane ring would appear in the upfield region, at chemical shifts significantly different from standard aliphatic protons due to the ring's unique anisotropic effects.
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the aromatic carbons, the carbons of the thiazole (B1198619) moiety (including the C=N carbon at a significantly downfield shift), and the highly shielded carbons of the cyclopropane ring.
For illustrative purposes, the reported NMR data for the parent compound, benzothiazole, is provided below. The fusion of a cyclopropane ring in 2H-cyclopropa[e] rsc.orgresearchgate.netbenzothiazole would cause notable changes to these chemical shifts, particularly for the carbons and protons at the fusion points.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | 9.24 | 154.1 |
| C4 | 8.14 | 126.3 |
| C5 | 7.57 | 125.2 |
| C6 | 7.50 | 123.2 |
| C7 | 8.08 | 121.6 |
| C3a | - | 154.1 |
| C7a | - | 135.1 |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. ipb.pt For a molecule like 2H-cyclopropa[e] rsc.orgresearchgate.netbenzothiazole, techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
HMQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming C-H connectivity.
HMBC: This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular framework, for example, by correlating the cyclopropane protons to the carbons of the benzothiazole ring system, confirming the fusion site. ipb.pt
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (or Rotating-frame equivalent) reveals through-space proximity of protons, which is essential for determining the molecule's preferred conformation and stereochemistry.
Aromaticity is a key electronic feature that confers stability. NICS is a computational method that gauges the magnetic shielding at the center of a ring system. nih.gov By calculating the NICS values, one can quantify the degree of aromaticity or anti-aromaticity. A negative NICS value is indicative of a diatropic ring current and thus aromatic character, while a positive value suggests anti-aromaticity. cam.ac.uk For 2H-cyclopropa[e] rsc.orgresearchgate.netbenzothiazole, NICS calculations would be performed for both the six-membered benzene (B151609) ring and the five-membered thiazole ring to assess how the strain and electronic properties of the fused cyclopropane ring modulate their respective aromaticity.
While NICS provides a numerical value for aromaticity, AICD offers a visual representation of electron delocalization. researchgate.netcam.ac.uk This computational technique plots the magnetically induced ring currents in a molecule when it is placed in an external magnetic field. A continuous, clockwise (diatropic) flow of current along the periphery of a ring is a clear visual marker of aromaticity. researchgate.net An AICD plot of 2H-cyclopropa[e] rsc.orgresearchgate.netbenzothiazole would provide a powerful visual confirmation of the extent of delocalization across the fused aromatic system and show how the electronic currents navigate the strained three-membered ring junction.
Vibrational Spectroscopy
Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a molecular fingerprint that is highly specific to the compound's structure and functional groups.
IR and Raman spectroscopy are complementary techniques. IR spectroscopy measures the absorption of infrared light by vibrating bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from vibrating bonds with a changing polarizability. currentseparations.com
For 2H-cyclopropa[e] rsc.orgresearchgate.netbenzothiazole, key vibrational modes would include:
C=N stretching: A strong band in both IR and Raman, characteristic of the thiazole ring.
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
Cyclopropane ring modes: The strained C-C bonds of the cyclopropane ring would give rise to characteristic vibrations.
C-S stretching: A weaker band, characteristic of the thiazole ring.
The table below presents characteristic vibrational frequencies for the parent benzothiazole molecule to illustrate the types of information obtained.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| Aromatic C-H Stretch | ~3064 | IR / Raman |
| C=C Ring Stretch | ~1476, 1430 | IR / Raman |
| C=N Stretch | ~1558 | Raman |
| Ring Breathing | ~998 | Raman |
| C-H Out-of-Plane Bend | ~755 | IR |
Conformer-Specific Vibrational Spectroscopy for Isomeric Differentiation
Due to the fusion of the cyclopropane ring, 2H-cyclopropa[e] researchgate.netbenzothiazole is expected to exist as a single, rigid conformer. The inherent strain of the three-membered ring fused to the benzothiazole system would likely preclude the existence of stable, isolable conformational isomers under normal conditions.
Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in predicting the vibrational frequencies of this molecule. These calculations would reveal characteristic vibrational modes, including the C-H stretches of the cyclopropyl (B3062369) group, the aromatic C-H and C=C stretching vibrations of the benzene ring, and the C=N and C-S stretching modes of the thiazole ring. Each of these calculated frequencies would serve as a benchmark for future experimental infrared (IR) and Raman spectroscopic studies, aiding in the definitive identification of the compound.
Electronic Spectroscopy
UV-Visible Absorption Spectroscopy for Electronic Transitions and Chromophore Analysis
The chromophore of 2H-cyclopropa[e] researchgate.netbenzothiazole is the entire fused ring system. The electronic transitions would be influenced by the interplay between the benzothiazole moiety and the fused cyclopropane ring. Theoretical predictions using Time-Dependent Density Functional Theory (TD-DFT) can offer insights into the expected absorption maxima (λmax).
It is anticipated that the UV-Visible spectrum would exhibit π → π* transitions characteristic of the aromatic system. The fusion of the cyclopropane ring, a saturated, strained ring, may lead to a slight shift in the absorption bands compared to a simple benzothiazole due to changes in the electronic structure and molecular orbital energies. The primary absorption bands for benzothiazole derivatives typically appear in the UV region. researchgate.net
Table 1: Predicted UV-Visible Absorption Data for 2H-cyclopropa[e] researchgate.netbenzothiazole
| Predicted Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |
| π → π | ~290-320 | High |
| π → π | ~250-270 | Moderate |
| n → π* | ~330-350 | Low |
| Note: These are estimated values based on computational models and data for related benzothiazole structures. Actual experimental values may vary. |
Fluorescence Spectroscopy for Photophysical Properties and Emission Characteristics
Many benzothiazole derivatives are known to be fluorescent. researchgate.net It is plausible that 2H-cyclopropa[e] researchgate.netbenzothiazole would also exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule would be promoted to an excited electronic state. Subsequent relaxation to the ground state could involve the emission of a photon, resulting in fluorescence.
The fluorescence emission wavelength is expected to be longer (red-shifted) than the absorption wavelength, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, would depend on the competition between radiative (fluorescence) and non-radiative decay pathways. The strained cyclopropane ring might influence these decay pathways and thus affect the fluorescence properties.
X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Electronic Structure
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the local electronic structure and geometry around a specific atom. For 2H-cyclopropa[e] researchgate.netbenzothiazole, XANES spectra could be theoretically calculated for the sulfur (S K-edge) and nitrogen (N K-edge) atoms.
The S K-edge XANES spectrum would provide information about the oxidation state and coordination environment of the sulfur atom within the thiazole ring. Similarly, the N K-edge spectrum would reveal details about the electronic environment of the nitrogen atom. These theoretical spectra would serve as valuable references for the interpretation of future experimental XANES studies, confirming the electronic integrity of the fused heterocyclic system.
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For 2H-cyclopropa[e] researchgate.netbenzothiazole, HRMS would be used to measure the exact mass of the molecular ion.
The expected molecular formula is C8H5NS. Using the most common isotopes (¹²C, ¹H, ¹⁴N, ³²S), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value would provide strong evidence for the successful synthesis of the target compound.
Table 2: Theoretical High-Resolution Mass Spectrometry Data for 2H-cyclopropa[e] researchgate.netbenzothiazole
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M]+• | C8H5NS | 147.0143 |
| [M+H]+ | C8H6NS+ | 148.0219 |
The fragmentation pathways of 2H-cyclopropa[e] researchgate.netbenzothiazole under mass spectrometric conditions could also be predicted. Common fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or the cleavage of the cyclopropane ring, providing further structural information.
Theoretical and Computational Chemistry Studies
Electronic Structure Theory Applications
Electronic structure theory provides the foundation for modern computational chemistry, offering powerful tools to predict and analyze the behavior of molecules. For a novel compound like 2H-cyclopropa[e]benzothiazole, these methods would be indispensable in elucidating its fundamental electronic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. Were 2H-cyclopropa[e]benzothiazole to be studied, DFT calculations would be central to understanding its structure and reactivity.
A crucial first step in the computational analysis of 2H-cyclopropa[e]benzothiazole would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. The result is an equilibrium structure, providing key data on bond lengths, bond angles, and dihedral angles. For this molecule, particular attention would be paid to the geometry of the fused cyclopropane (B1198618) ring and its influence on the planarity of the benzothiazole (B30560) system.
Table 1: Hypothetical Optimized Geometric Parameters for 2H-cyclopropa[e]benzothiazole
| Parameter | Atom Pair/Trio/Quartet | Predicted Value |
| Bond Length | C-C (cyclopropane) | ~1.50 Å |
| C-N | ~1.38 Å | |
| C-S | ~1.77 Å | |
| Bond Angle | C-N-C | ~105° |
| C-S-C | ~90° | |
| Dihedral Angle | H-C-C-H (cyclopropane) | ~115° |
Note: The values in this table are hypothetical and represent typical ranges for similar bonds and angles. Actual values would require specific DFT calculations.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that a molecule is more reactive. For 2H-cyclopropa[e]benzothiazole, DFT calculations would map the spatial distribution of the HOMO and LUMO, revealing likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is associated with the ability to donate an electron, while the LUMO represents the capacity to accept an electron.
Understanding how charge is distributed across the 2H-cyclopropa[e]benzothiazole molecule is key to predicting its interactions with other molecules. DFT calculations can generate an electrostatic potential (ESP) map, a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would highlight the relative polarities of the nitrogen and sulfur heteroatoms and the strained cyclopropane ring.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other computational methods could provide further insights. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer a different perspective on electronic properties. Conversely, semi-empirical methods, which incorporate some experimental parameters to simplify calculations, could be used for a faster, albeit less precise, initial assessment of the molecule's electronic structure.
Quantum Mechanical Calculations of Spectroscopic Parameters (e.g., Vibrational Frequencies)
Computational methods are also highly effective in predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, it is possible to predict the vibrational frequencies of 2H-cyclopropa[e]benzothiazole. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural confirmation of the synthesized compound. Each calculated vibrational mode can be animated to visualize the specific atomic motions, providing a detailed understanding of the molecule's dynamics.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in 2H-cyclopropa[e]benzothiazole
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic | 3100-3000 |
| C-H Stretch | Cyclopropane | 3000-2900 |
| C=N Stretch | Thiazole (B1198619) Ring | 1650-1550 |
| C=C Stretch | Benzene (B151609) Ring | 1600-1450 |
| C-S Stretch | Thiazole Ring | 800-600 |
Note: This table presents hypothetical frequency ranges based on known values for these functional groups. Precise values for 2H-cyclopropa[e]benzothiazole would require specific quantum mechanical calculations.
No Published Theoretical and Computational Studies Found for 2H-cyclopropa[e] nih.govresearchgate.netbenzothiazole
Despite a thorough search of scientific literature and chemical databases, no specific theoretical and computational chemistry studies have been found for the compound "2H-cyclopropa[e] nih.govresearchgate.netbenzothiazole." This indicates that this particular heterocyclic system has likely not yet been synthesized or subjected to computational analysis, rendering it a novel area for future investigation.
The requested article, which was to be structured around detailed theoretical and computational chemistry studies—including reaction mechanism elucidation, molecular dynamics simulations, and the prediction of chemical reactivity indices—cannot be generated at this time due to the absence of the necessary scientific data. The strict requirement to focus solely on "2H-cyclopropa[e] nih.govresearchgate.netbenzothiazole" and adhere to a specific outline concerning its computational analysis cannot be met without resorting to speculation, which would compromise the scientific accuracy of the content.
While extensive research exists for the broader class of benzothiazole derivatives, including computational studies on their synthesis, reactivity, and potential applications, these findings are not directly transferable to the unique cyclopropa-fused structure of the target molecule. nih.govresearchgate.netacs.orgnih.govnih.govnih.govnih.gov The introduction of a strained cyclopropane ring fused to the benzothiazole core would significantly alter its electronic and structural properties, making direct analogies to other benzothiazoles scientifically unsound.
The exploration of novel fused heterocyclic systems like "2H-cyclopropa[e] nih.govresearchgate.netbenzothiazole" represents a frontier in synthetic and computational chemistry. Future research would be required to first synthesize this compound and then perform the detailed theoretical analyses as outlined in the request. Such studies would provide valuable insights into the impact of ring strain on the aromaticity, stability, and reactivity of the benzothiazole system.
Until such research is conducted and published, a scientifically accurate article focusing solely on the theoretical and computational aspects of "2H-cyclopropa[e] nih.govresearchgate.netbenzothiazole" remains beyond the scope of current scientific knowledge.
Application of Computational Chemistry to Large Molecular Systems
Computational chemistry provides a powerful lens for understanding the structure, properties, and reactivity of molecules, and its application to large molecular systems has become increasingly vital in materials science and drug discovery. While specific computational studies focusing exclusively on 2H-cyclopropa[e] researchgate.netacs.orgbenzothiazole as part of a large molecular system are not extensively documented in publicly available literature, we can infer its potential applications and theoretical considerations based on computational studies of related benzothiazole derivatives in larger molecular assemblies. These studies often employ a range of computational methods to predict and analyze the behavior of these molecules in complex environments.
The benzothiazole moiety is a key structural feature in a variety of functional molecules, including fluorescent probes, organic light-emitting diode (OLED) materials, and compounds with biological activity. researchgate.netnih.gov Computational methods are frequently used to model the behavior of these molecules, particularly in condensed phases or when incorporated into larger supramolecular structures or polymers.
One area where computational chemistry is extensively applied is in the study of photophysical properties of benzothiazole derivatives. nih.gov For instance, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate the electronic structure and predict absorption and emission spectra. In the context of large molecular systems, these calculations can be extended to understand how intermolecular interactions within a crystal lattice or in an aggregated state influence the photophysical properties. For example, computational studies on aggregated benzothiazole derivatives have helped to elucidate the mechanisms behind aggregation-induced emission (AIE), a phenomenon of great interest for the development of new optical materials. researchgate.net
Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational dynamics and intermolecular interactions of benzothiazole-containing molecules in large systems. These simulations can provide insights into how a molecule like 2H-cyclopropa[e] researchgate.netacs.orgbenzothiazole might orient itself within a polymer matrix or at an interface, and how these interactions affect the bulk properties of the material.
While detailed research findings and data tables for the specific application of 2H-cyclopropa[e] researchgate.netacs.orgbenzothiazole in large molecular systems are scarce, the table below provides a representative example of the types of computational data that are typically generated in studies of related benzothiazole derivatives. These data are crucial for understanding the electronic and structural properties that govern their function in larger systems.
Table 1: Representative Computational Data for Benzothiazole Derivatives
| Computational Method | Calculated Property | Typical Value Range for Benzothiazole Derivatives | Significance in Large Molecular Systems |
| DFT | HOMO Energy | -5.0 to -6.5 eV | Influences electron-donating ability and charge transport properties. |
| DFT | LUMO Energy | -1.5 to -3.0 eV | Affects electron-accepting ability and electron injection in devices. |
| DFT | HOMO-LUMO Gap | 2.5 to 4.5 eV | Correlates with the energy of the first electronic transition and color. |
| TD-DFT | Maximum Absorption Wavelength (λmax) | 300 to 450 nm | Predicts the color of the material and its light-harvesting capabilities. |
| TD-DFT | Maximum Emission Wavelength (λem) | 400 to 600 nm | Determines the color of emitted light in fluorescent materials and OLEDs. |
| MD | Intermolecular Interaction Energy | Variable | Quantifies the strength of interactions within a molecular assembly. |
It is important to note that the strained cyclopropane ring fused to the benzothiazole core in 2H-cyclopropa[e] researchgate.netacs.orgbenzothiazole would be expected to introduce unique steric and electronic effects. Computational studies would be invaluable in predicting how these effects modulate the properties of the molecule, particularly its geometry and reactivity, when it is part of a larger system. Future computational work will likely be directed towards understanding how this specific structural motif can be exploited in the design of novel functional materials.
Derivatization and Functionalization Strategies
Regioselective Functionalization of the Aromatic Ring System
The benzene (B151609) ring of the benzothiazole (B30560) core is a primary site for modification to tune electronic properties and introduce new functionalities. Regioselectivity is a key consideration in these transformations.
C-H Borylation and Subsequent Transformations (e.g., Ipso Substitution)
Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heteroarenes. researchgate.netrsc.org For benzothiazole and related structures like 2,1,3-benzothiadiazole (B189464) (BTD), iridium-catalyzed borylation is a preferred method, allowing for the introduction of a versatile boronate ester group. acs.orgnih.gov This group can then be subjected to a wide range of subsequent transformations.
In the context of 2H-cyclopropa[e] researchgate.netnih.govbenzothiazole, iridium-catalyzed C-H borylation is anticipated to proceed with regioselectivity influenced by both steric and electronic factors. researchgate.netwikipedia.org The most likely positions for borylation on the aromatic ring are C-6 and C-4, which are ortho to the fused thiazole (B1198619) ring. The steric bulk of the catalyst and ligands, as well as the electronic nature of the thiazole portion, would direct the regiochemical outcome. For many heteroarenes, borylation occurs at the most acidic C-H bond, but steric hindrance can override this preference. acs.org
Once the boronate ester (e.g., a pinacol (B44631) boronate, Bpin) is installed, it serves as a versatile handle for further derivatization through reactions such as Suzuki-Miyaura cross-coupling to form C-C bonds. A particularly notable transformation is ipso-substitution, where the C–B bond is replaced with other functional groups. For instance, oxidation of the boronate ester can yield a hydroxyl group, providing access to phenolic derivatives. nih.gov
Table 1: Potential C-H Borylation and Subsequent Transformations on 2H-cyclopropa[e] researchgate.netnih.govbenzothiazole
| Entry | Reagents and Conditions | Product Type | Potential Application |
| 1 | [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | 6-Borylated or 4-Borylated Benzothiazole | Intermediate for cross-coupling |
| 2 | Aryl-Halide, Pd Catalyst, Base | Arylated Benzothiazole | Synthesis of complex molecules |
| 3 | Oxone or other oxidant | Hydroxylated Benzothiazole | Access to phenol (B47542) derivatives |
Halogenation and Metal-Catalyzed Cross-Coupling Reactions
Halogenation of the aromatic ring provides a classical and robust method for introducing a reactive handle for subsequent metal-catalyzed cross-coupling reactions. Direct electrophilic halogenation (e.g., using Br₂ or NBS) of the benzothiazole core typically occurs at the C-4, C-5, C-6, and/or C-7 positions, with the specific regioselectivity depending on the reaction conditions and existing substituents.
For the 2H-cyclopropa[e] researchgate.netnih.govbenzothiazole system, the electronic influence of the fused thiazole and cyclopropane (B1198618) rings would dictate the positions most susceptible to electrophilic attack. The resulting halo-derivatives are valuable substrates for a variety of cross-coupling reactions, including Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N or C-O bond formation), and Sonogashira (for C-C alkyne bond formation) reactions. researchgate.net These reactions enable the introduction of a diverse array of substituents, such as aryl, alkyl, amino, and alkynyl groups, onto the aromatic backbone. Biocatalytic halogenation using enzymes like vanadium-dependent haloperoxidases (VHPOs) offers a milder, "green" alternative for regioselective halogenation of electron-rich heterocycles under aqueous conditions. nih.gov
Chemical Modifications and Functionalization of the Cyclopropane Moiety
The fused cyclopropane ring is a key structural feature, imparting conformational rigidity and three-dimensionality. nih.gov Its high ring strain makes it susceptible to ring-opening reactions, which can be a productive pathway for further functionalization. Transition metal catalysis can trigger the selective cleavage and rearrangement of the cyclopropane ring. For instance, Lewis acid-catalyzed ring-expanding cycloisomerization has been used to transform alkylidenecyclopropanes into fused cyclobutane (B1203170) systems. nih.gov
Alternatively, palladium-catalyzed cascades involving aza-Heck cyclizations have been shown to generate intermediates that can engage in C(sp³)–H palladation to form cyclopropanes. liverpool.ac.uk While these methods are for forming the ring, related catalytic systems could potentially be used to activate the C-C or C-H bonds of the existing cyclopropane in the 2H-cyclopropa[e] researchgate.netnih.govbenzothiazole scaffold for further modification. Direct functionalization without ring opening presents a significant challenge but could potentially be achieved through radical-based or advanced organometallic strategies. acs.org
Derivatization at Heteroatom Sites (Nitrogen, Sulfur)
The nitrogen and sulfur atoms within the thiazole ring are potential sites for derivatization, although their reactivity is highly dependent on the specific chemical environment. In the 2H-cyclopropa[e] researchgate.netnih.govbenzothiazole structure, the nitrogen is part of an imine-like system within the fused ring, and the sulfur is a thioether.
The reactivity of the sulfur atom in benzothiazoles is well-documented, particularly in 2-mercaptobenzothiazole (B37678) derivatives where S-alkylation and S-arylation are common transformations. mdpi.commdpi.com For the thioether sulfur in the title compound, oxidation to the corresponding sulfoxide (B87167) or sulfone is a plausible transformation. This would significantly alter the electronic properties of the heterocyclic system and could be used to modulate biological activity or create new reactive sites.
Synthesis of Expanded Fused Ring Systems through Derivatization (e.g., pyrimido[2,1-b]researchgate.netnih.govbenzothiazoles)
The 2H-cyclopropa[e] researchgate.netnih.govbenzothiazole scaffold can serve as a precursor for the synthesis of more complex, expanded fused ring systems. A prominent example is the construction of pyrimido[2,1-b]benzothiazoles, a class of compounds known for a wide range of pharmacological activities. arkat-usa.org
Typically, pyrimido[2,1-b]benzothiazoles are synthesized through the reaction of 2-aminobenzothiazole (B30445) with various reagents like β-ketoesters, acetylenic compounds, or via multi-component reactions. scirp.orgresearchgate.net A potential, albeit speculative, route starting from a derivatized 2H-cyclopropa[e] researchgate.netnih.govbenzothiazole could involve a ring-opening/ring-closing cascade. For example, a functional group introduced on the cyclopropane ring or at an adjacent position could be designed to react with the thiazole nitrogen, leading to the formation of a new six-membered pyrimidine (B1678525) ring fused to the benzothiazole core. Such a strategy would provide novel entry points into the pyrimido[2,1-b]benzothiazole class with substitution patterns not accessible through traditional synthetic routes. nih.gov
Development of Advanced Derivatizing Agents for General Analytical Applications (e.g., Enhanced Ionization for Mass Spectrometry)
Benzothiazole and related heterocyclic structures are recognized for their unique photophysical properties, making them attractive scaffolds for fluorescent probes and labels. acs.org Derivatives of 2H-cyclopropa[e] researchgate.netnih.govbenzothiazole could be developed as novel derivatizing agents for analytical applications, particularly in mass spectrometry.
The goal of such an agent is to react with a target analyte and introduce a tag that enhances its detectability. For mass spectrometry, this often involves introducing a permanently charged moiety or a group that ionizes with high efficiency under specific conditions (e.g., electrospray ionization or matrix-assisted laser desorption/ionization). The benzothiazole nucleus, with its heteroatoms, can be modified to carry a positive charge (e.g., by N-alkylation to form a thiazolium salt) or to incorporate functional groups that are readily protonated.
By creating a derivative of 2H-cyclopropa[e] researchgate.netnih.govbenzothiazole that contains a reactive group (e.g., an N-hydroxysuccinimide ester, an isothiocyanate, or a maleimide), it could be covalently attached to analytes (like peptides, proteins, or metabolites) to improve their ionization efficiency and thus their detection limits in mass spectrometric analyses. nih.gov The rigid, fused-ring structure could also influence fragmentation patterns in tandem mass spectrometry (MS/MS), potentially providing more structural information about the analyte.
Based on a comprehensive search of available scientific literature, there is no specific research data or detailed studies corresponding to the chemical compound “2H-cyclopropa[e]benzothiazole”. Consequently, the generation of a detailed article with specific data tables and in-depth analysis as per the user's request is not possible.
The provided outline requires an in-depth analysis of structure-property relationships, including electronic and optical properties, with specific data points such as HOMO-LUMO energy gaps, intramolecular charge transfer characteristics, absorption and emission wavelengths, and hyperpolarizability. Furthermore, an examination of tautomeric preferences and equilibria is requested. These topics necessitate the existence of published experimental or computational research focused on "2H-cyclopropa[e]benzothiazole".
The absence of such dedicated research in the public domain prevents the creation of a scientifically accurate and verifiable article that adheres to the strict requirements of the user's request. Any attempt to generate content for the specified sections would be speculative and would not be based on the required detailed research findings. Therefore, no article can be produced for this specific and seemingly uncharacterized chemical compound.
Structure Property Relationships Non Biological Focus
Relationship between Molecular Architecture and Specific Chemical Reactivity Patterns
The chemical reactivity of 2H-cyclopropa[e] nih.govnih.govbenzothiazole (B30560) is expected to be significantly influenced by the high ring strain of the fused cyclopropane (B1198618) ring. This strain, arising from bond angle and bond length distortions, serves as a driving force for reactions that lead to the opening of the three-membered ring. digitellinc.com
The fusion of the cyclopropane ring to the benzothiazole nucleus is anticipated to create a molecule with unique reactivity. The development of modular synthetic routes to access structurally diverse cyclopropane-fused N-heterocycles has been a focus of chemical research. nih.govnih.gov These methods often leverage the reactivity of the strained ring. For instance, synthetic strategies may involve the intramolecular cyclopropanation of α-diazo amides derived from corresponding amines. nih.gov Such approaches highlight the accessibility of the strained ring system for chemical transformations.
The reactivity of related strained heterocyclic systems can provide insights into the potential chemical behavior of 2H-cyclopropa[e] nih.govnih.govbenzothiazole. For example, the reactivity of fused tricyclic systems in furanosteroids has been exploited in aza-Michael additions. digitellinc.com Similarly, the unique strain in bicyclo[1.1.0]butanes and methylenecyclopropanes has led to the discovery of novel reaction pathways. digitellinc.com Therefore, it is plausible that the cyclopropane ring in 2H-cyclopropa[e] nih.govnih.govbenzothiazole would be susceptible to nucleophilic and electrophilic attack, leading to ring-opened products. The specific regioselectivity of such reactions would be dictated by the electronic effects of the fused benzothiazole system.
The benzothiazole moiety itself can also participate in various chemical reactions. The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various functional groups, showcasing the reactivity of the thiazole (B1198619) ring and its precursors. eurjchem.com
Table 1: Predicted Reactivity of 2H-cyclopropa[e] nih.govnih.govbenzothiazole
| Reagent/Condition | Predicted Reaction Type | Potential Product(s) |
|---|---|---|
| Nucleophiles (e.g., organometallics, amines) | Ring-opening of cyclopropane | Functionalized benzothiazole derivatives |
| Electrophiles (e.g., halogens, acids) | Ring-opening of cyclopropane | Halogenated or otherwise substituted benzothiazole derivatives |
| Transition metal catalysts | C-C and C-H bond activation | Complex rearranged or functionalized products |
Structural Implications for Supramolecular Interactions and Self-Assembly
The structure of 2H-cyclopropa[e] nih.govnih.govbenzothiazole suggests a propensity for engaging in various supramolecular interactions, which could lead to self-assembly into ordered nanostructures. The benzothiazole core, a common scaffold in bioactive molecules, is known to participate in self-aggregation. researchgate.net
The key intermolecular forces that would govern the self-assembly of 2H-cyclopropa[e] nih.govnih.govbenzothiazole include:
π-π Stacking: The aromatic benzothiazole system provides a flat surface conducive to π-π stacking interactions between molecules.
Hydrogen Bonding: While the parent 2H-cyclopropa[e] nih.govnih.govbenzothiazole does not have strong hydrogen bond donors, derivatives with appropriate functional groups could readily form hydrogen-bonded networks. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.
The interplay of these interactions is critical in the self-assembly of related heterocyclic systems. For example, the self-assembly of N-rich triimidazoles on silver surfaces is driven by hydrogen bonding, leading to the formation of extended two-dimensional assemblies. nih.gov Similarly, N-heterocyclic carbenes self-assemble on gold surfaces, with the final structure influenced by a combination of NHC-surface and attractive NHC-NHC interactions. nih.gov
The unique, rigid, and non-planar geometry imparted by the fused cyclopropane ring could introduce specific steric constraints that influence the packing and morphology of self-assembled structures. This is a recognized feature in the design of cyclopropane-fused N-heterocycles for medicinal chemistry, where the well-defined exit vectors of these rigid systems are considered attractive design elements. nih.gov
Table 2: Potential Supramolecular Interactions and Self-Assembly of 2H-cyclopropa[e] nih.govnih.govbenzothiazole
| Interaction Type | Structural Feature | Potential Outcome |
|---|---|---|
| π-π Stacking | Aromatic benzothiazole ring | Formation of columnar or lamellar structures |
| Hydrogen Bonding (in derivatives) | N-atom in thiazole ring (acceptor), functional groups (donor/acceptor) | Directional self-assembly into tapes, sheets, or 3D networks |
| Dipole-Dipole Interactions | Heteroatoms (N, S) | Influence on molecular orientation and packing |
Advanced Research Applications in Chemical Sciences
Organic Electronics and Optoelectronic Devices
Benzothiazole (B30560) derivatives are widely investigated for their potential in organic electronics due to their favorable electronic properties. The strong electron-withdrawing character of the benzothiazole unit can be harnessed to tune the energy levels of organic semiconductors, which is crucial for efficient charge injection and transport in various devices. researchgate.netpolyu.edu.hk
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, benzothiazole-containing compounds are explored as electron-transporting materials, hole-transporting materials, and emitters. researchgate.net By incorporating electron-donating and electron-accepting groups into a π-conjugated system that includes a benzothiazole unit, researchers can create "donor-π-acceptor" type molecules. researchgate.net This molecular design strategy allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for achieving efficient charge balance and color tuning in OLEDs. researchgate.netpolyu.edu.hk For instance, theoretical studies on carbazole-benzothiazole derivatives have shown their potential for creating efficient emitting molecular materials for OLEDs. researchgate.net
Organic Photovoltaics (Solar Cells)
The electron-accepting nature of the 2,1,3-benzothiadiazole (B189464) (a related isomer) and its derivatives makes them valuable components in the design of non-fullerene acceptors for organic solar cells. researchgate.netpolyu.edu.hkresearchgate.net These materials can exhibit broad and strong absorption in the solar spectrum and possess appropriate energy levels to facilitate efficient exciton (B1674681) dissociation and charge transfer when paired with a suitable donor material. researchgate.netnih.gov Polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide have demonstrated narrow bandgaps and broad absorption, making them promising for polymer solar cell applications. nih.gov
Organic Field-Effect Transistors (OFETs)
Benzothiazole and its derivatives are also investigated as active components in OFETs, which are the fundamental building blocks of organic integrated circuits. nih.govrsc.org The charge transport properties of these materials can be tuned by chemical modification. nih.govresearchgate.net For example, the introduction of electron-withdrawing groups can lead to n-type (electron-transporting) or ambipolar (both electron and hole-transporting) behavior. researchgate.netresearchgate.net Research on thiazole-thiazolothiazole derivatives has shown that molecular structure and packing significantly influence the field-effect transistor performance. researchgate.net
Development of Stimuli-Responsive Materials (e.g., Reversible Resistive Switching)
While direct evidence for "reversible resistive switching" in benzothiazole derivatives is not prominent in the initial search, the broader field of organic electronics encompasses memory devices. Photochromic molecules, which can be integrated into OFETs, allow for the reversible tuning of output signals by light, demonstrating a form of stimuli-responsive behavior. rsc.org This principle could potentially be extended to benzothiazole-containing systems to develop novel memory or switching devices.
Fluorescent Probes and Chemical Sensors
The inherent fluorescence of many benzothiazole derivatives, coupled with the ability to modulate their photophysical properties, makes them excellent candidates for the development of fluorescent probes and chemical sensors. rsc.orgnih.govresearchgate.net These probes can detect a wide range of analytes, including metal ions, anions, small molecules, and biological macromolecules, by exhibiting changes in their fluorescence intensity or wavelength upon interaction with the target.
The design of these probes often relies on mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.gov For example, a benzothiazole-based fluorescent probe has been developed for the detection of hydrazine, a highly toxic chemical, in various environmental and food samples. rsc.org Another study reported on benzothiazole-spiropyran derivatives as fluorescent probes for monitoring pH changes in biological systems. nih.gov
| Probe Type | Analyte | Key Features |
| Benzothiazole-benzoindole | Hydrazine (N2H4) | High selectivity and sensitivity, applicable in solution, soil, and food samples. rsc.org |
| Benzothiazole-spiropyran | pH | Reversible changes in absorption and emission in response to pH variations. nih.gov |
| 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivative | Hydrogen Peroxide (H2O2) | "Turn-on" fluorescent signal based on an aggregation-induced emission (AIE) and ESIPT mechanism. nih.gov |
Catalysis and Organocatalysis
The use of benzothiazole derivatives in catalysis is another area of active research. While the initial search did not yield extensive results on the direct catalytic activity of the benzothiazole core itself, the synthesis of these compounds often involves catalytic methods. nih.gov Furthermore, the benzothiazole scaffold can be incorporated into larger molecular structures to act as ligands for metal catalysts or as organocatalysts themselves. For instance, a catalyst- and additive-free method has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur. nih.gov
Covalent Organic Frameworks (COFs) and Porous Materials
There is currently no available scientific literature detailing the use of 2H-cyclopropa[e] wikipedia.orgnih.govbenzothiazole as a building block or linker in the synthesis of Covalent Organic Frameworks (COFs) or other porous materials. The development of COFs relies on the selection of monomers that can undergo self-assembly to form crystalline, porous networks. While benzothiazole-containing molecules have been investigated for such purposes, the specific reactivity and geometric constraints imposed by the cyclopropa-fused system have not been reported in the context of COF synthesis.
The potential for 2H-cyclopropa[e] wikipedia.orgnih.govbenzothiazole to act as a novel structural motif in porous materials remains a theoretical consideration. Future research would be required to explore suitable reaction conditions and complementary monomers that could facilitate the formation of stable, porous frameworks incorporating this unique heterocyclic system.
Advanced Materials Science Applications (e.g., Dyes, Polymers)
Similarly, the application of 2H-cyclopropa[e] wikipedia.orgnih.govbenzothiazole in the development of advanced dyes and polymers is not documented in the current body of scientific research. The photophysical properties of a compound, such as its absorption and emission spectra, are critical for its potential use as a dye. To date, no studies have been published that characterize these properties for 2H-cyclopropa[e] wikipedia.orgnih.govbenzothiazole.
In the field of polymer chemistry, the bifunctionality or reactivity of a monomer is essential for its incorporation into a polymer chain. Research into the polymerization reactions of 2H-cyclopropa[e] wikipedia.orgnih.govbenzothiazole or its derivatives has not been reported. Consequently, there are no known polymers that feature this specific heterocyclic unit in their backbone or as a pendant group.
Further exploratory research is necessary to synthesize and characterize derivatives of 2H-cyclopropa[e] wikipedia.orgnih.govbenzothiazole to assess their suitability for these advanced materials science applications.
Q & A
Q. Advanced
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced
Discrepancies often arise from assay variability (e.g., cell lines, MIC thresholds) or structural impurities. Solutions include:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays .
- Purity validation : HPLC (>98% purity) and HRMS to exclude degradants .
- SAR meta-analysis : Compare logP, H-bond donors, and steric parameters across studies .
What methodological approaches are used to evaluate the stability of this compound derivatives under physiological conditions?
Q. Advanced
- pH stability : Incubate derivatives in buffers (pH 2–9) and monitor degradation via LC-MS. Cyclopropane rings are stable below pH 7 but undergo acid-catalyzed ring-opening .
- Thermal analysis : TGA/DSC identifies decomposition points (>200°C for most derivatives) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; aluminum foil shielding is recommended during light-sensitive reactions .
How are computational tools applied in designing novel this compound analogs?
Q. Advanced
- Docking studies : AutoDock Vina predicts binding to Mycobacterium tuberculosis enoyl reductase (PDB: 4TZK) .
- QSAR models : Correlate Hammett constants (σ) of substituents with IC₅₀ values (R² > 0.85) .
- MD simulations : Assess cyclopropane ring strain and conformational flexibility in aqueous environments .
What are the key challenges in scaling up the synthesis of this compound derivatives for preclinical studies?
Q. Advanced
- Yield optimization : Pilot-scale reactions require controlled addition of reagents (e.g., dropwise NaNO₂ to avoid exothermic side reactions) .
- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency .
- Safety : Hazardous intermediates (e.g., azides) demand strict temperature control (<5°C) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
